
5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core with a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed and functionalized with fluorine atoms.
Introduction of the Boc Protecting Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride under basic conditions.
Formation of the Pyridinone Core: The pyridinone core is synthesized and then coupled with the piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridinone core.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyridinone or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its fluorinated piperidine ring could impart unique binding properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity by forming strong interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
5-(1-Boc-4-piperidyl)pyridin-2(1H)-one: Lacks the fluorine atoms, which may result in different biological properties.
5-(1-Boc-4,4-difluoro-3-piperidyl)pyridine: Similar structure but without the pyridinone core.
5-(1-Boc-4,4-difluoro-3-piperidyl)benzene: Contains a benzene ring instead of a pyridinone core.
Uniqueness
The presence of both the Boc-protected piperidine ring and the fluorine atoms makes 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one unique. These features can enhance its stability, binding affinity, and selectivity in various applications.
Properties
Molecular Formula |
C15H20F2N2O3 |
|---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O3/c1-14(2,3)22-13(21)19-7-6-15(16,17)11(9-19)10-4-5-12(20)18-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20) |
InChI Key |
YZOKVQJGCKPDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CNC(=O)C=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


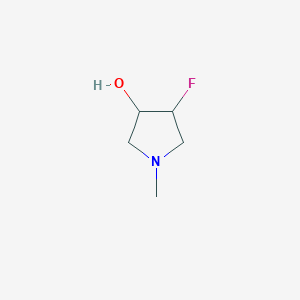
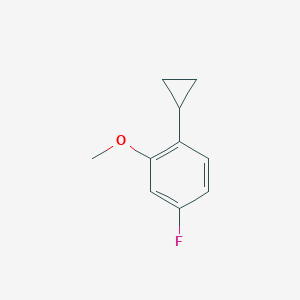




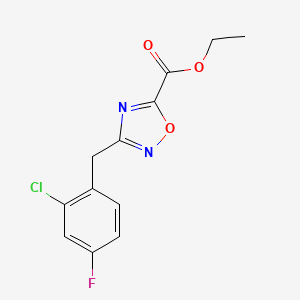
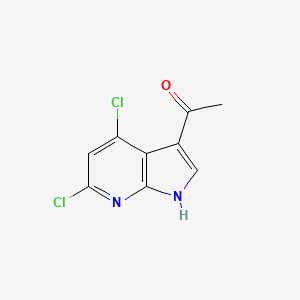
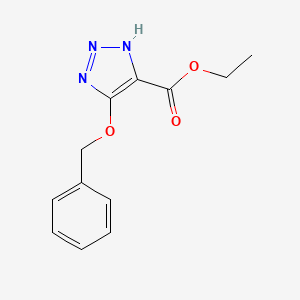
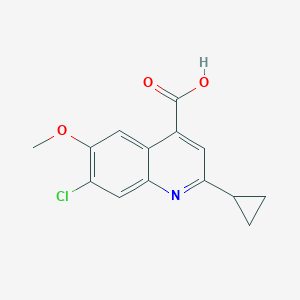
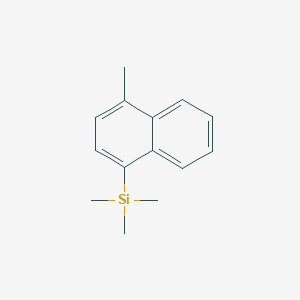
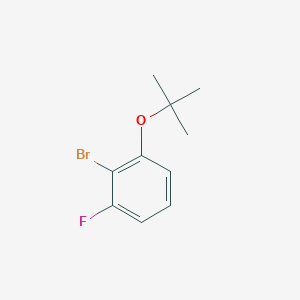

![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
